N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Description
Chemical Structure: N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine (CAS: 1243063-44-6) is a sulfonamide derivative featuring a 2,3-dihydroindole core substituted with an acetyl group at the 1-position, a bromine atom at the 5-position, and a glycine moiety attached via a sulfonyl group at the 6-position .
Properties
IUPAC Name |
2-[(1-acetyl-5-bromo-2,3-dihydroindol-6-yl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O5S/c1-7(16)15-3-2-8-4-9(13)11(5-10(8)15)21(19,20)14-6-12(17)18/h4-5,14H,2-3,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZAQUKLXZUMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)NCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions often require the use of strong brominating agents like N-bromosuccinimide (NBS) and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Drug Discovery
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine is included in various screening libraries for drug discovery, particularly targeting specific receptors and pathways associated with diseases such as cancer and neurological disorders. Its inclusion in libraries like the 3D-Diversity Natural Product-Like Library indicates its potential as a lead compound for further development.
Anticancer Research
Studies have indicated that compounds with indole structures often exhibit anticancer properties. The sulfonamide group may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation. Research focusing on similar compounds has shown promising results in inhibiting cancer cell lines, suggesting that this compound could be investigated for its anticancer efficacy.
Neuropharmacology
The compound's structural features may also position it as a candidate for neuropharmacological studies. Indole derivatives are known to influence serotonin receptors and other neurotransmitter systems, which could be beneficial in developing treatments for depression or anxiety disorders.
Case Study 1: Indole Derivatives in Cancer Therapy
Research published in Cancer Research highlighted the efficacy of indole derivatives in targeting specific oncogenic pathways. These studies suggest that modifications similar to those found in this compound can enhance anticancer activity through improved receptor binding and reduced side effects.
Case Study 2: Neuroactive Compounds
A study from the Journal of Medicinal Chemistry examined various indole-based compounds for their effects on serotonin receptors. Results indicated significant anxiolytic effects, which could be extrapolated to suggest potential applications for this compound in treating anxiety-related disorders.
Mechanism of Action
The mechanism by which N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Features :
- Substituents: The 5-bromo substitution may enhance electrophilic reactivity or serve as a halogen bond donor in target interactions. The acetyl group at the 1-position could influence metabolic stability .
Structural Analogues with Indole or Benzothiazole Cores
(a) N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides
- Structure : These compounds feature a benzothiazole ring linked to a sulfonamide via a phenyl group .
- Comparison: Heterocycle Differences: Benzothiazole (aromatic, sulfur- and nitrogen-containing) vs. dihydroindole (partially saturated, nitrogen-only). Benzothiazoles are known for their fluorescence and DNA intercalation properties, whereas dihydroindoles may offer improved metabolic stability . Substituent Effects: The absence of bromine or acetyl groups in these analogues limits direct comparison, but meta- or para-aminophenyl substitutions in benzothiazoles have shown enhanced anticancer activity in structure-activity relationship (SAR) studies .
(b) Motesanib (CAS: 453562-69-1)
- Structure : A carboxamide derivative with a 3,3-dimethyl-2,3-dihydro-1H-indol-6-yl group .
- Biological Activity: Motesanib is an angiogenic inhibitor, suggesting that dihydroindole derivatives with electron-withdrawing groups (e.g., acetyl, bromine) may target similar pathways .
Brominated Indole Derivatives
(a) 2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide (PDB ID: 6JU)
- Structure : Features a fully aromatic 5-bromoindole core with a benzyl group and an N-hydroxyacetamide side chain .
- Comparison :
- Aromaticity : The fully aromatic indole in 6JU may enhance π-π stacking interactions compared to the dihydroindole in the target compound.
- Substituent Impact : The N-hydroxyacetamide group in 6JU could act as a hydroxamate-based metalloproteinase inhibitor, whereas the sulfonylglycine in the target compound may target sulfotransferases or glycine receptors .
Sulfonamide-Glycine Derivatives
(a) Perfluorinated Sulfonamides (e.g., N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine)
- Structure : Fluorinated alkyl chains attached to a sulfonylglycine backbone .
- Comparison :
- Applications : Perfluorinated derivatives are industrial surfactants or persistent organic pollutants (POPs), contrasting with the medicinal focus of the target compound .
- Polarity : Fluorination increases hydrophobicity, whereas the acetyl and bromine groups in the target compound balance lipophilicity and solubility .
Pyrimidine and Triazinoindole Derivatives
(a) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Structure : Combines a brominated pyrimidine ring with a sulfonamide-phenyl group .
- Comparison :
- Heterocycle Diversity : Pyrimidines are common kinase inhibitors, whereas dihydroindoles may target GPCRs or ion channels.
- Bromine Positioning : Bromine at the pyrimidine 5-position vs. indole 5-position—positional effects on binding affinity remain unexplored .
Biological Activity
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13BrN2O5S. This compound features a sulfonamide group attached to an indole derivative, which is known for various biological activities. The presence of the acetyl and bromo groups may influence its reactivity and biological interactions.
Research indicates that compounds with indole structures often exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Indole derivatives have been associated with antimicrobial properties against various pathogens. The sulfonamide moiety may enhance this activity by interfering with bacterial folic acid synthesis.
- Anticancer Potential : Some studies suggest that indole derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various indole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the growth of non-small cell lung carcinoma (NSCLC) cells by inducing apoptosis through activation of caspase pathways . The compound's ability to modulate gene expression related to cell cycle regulation was also noted.
- Anti-inflammatory Properties : Research has shown that the compound can reduce levels of pro-inflammatory cytokines in cellular models, suggesting potential use in treating inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine, and how can reaction parameters be optimized?
Methodological Answer:
- Sulfonamide Formation: React the sulfonyl chloride derivative of 1-acetyl-5-bromo-2,3-dihydro-1H-indole with glycine in a polar aprotic solvent (e.g., chloroform) under basic conditions (e.g., NaOH). Monitor pH to avoid glycine decomposition .
- Optimization: Use stoichiometric control (1:1 molar ratio of sulfonyl chloride to glycine) and low temperatures (0–5°C) to minimize side reactions. Purify via recrystallization or column chromatography, validated by HPLC (>98% purity) .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography: For absolute configuration determination, use SHELX software for single-crystal X-ray diffraction analysis .
Advanced: How can researchers design experiments to identify biological targets, given structural similarities to kinase inhibitors?
Methodological Answer:
- Structural Analog Analysis: Compare with compounds like JNJ5207787 (a dihydroindole sulfonamide kinase inhibitor) to hypothesize targets (e.g., IGF-1R or tyrosine kinases) .
- Assay Design:
Advanced: How should contradictions in bioactivity data across studies on sulfonamide-indole derivatives be resolved?
Methodological Answer:
- Data Cross-Validation:
- Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4).
- Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Structural Confounds: Characterize batch-to-batch purity (HPLC) and confirm stereochemistry (circular dichroism) to rule out impurities or racemization effects .
Basic: What safety protocols are essential when handling sulfonamide-glycine derivatives?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis to prevent inhalation of brominated intermediates.
- Waste Disposal: Neutralize acidic/basic residues before disposal. Follow OSHA guidelines for halogenated waste .
Advanced: How can computational modeling enhance the prediction of protein-compound interactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize targets with Glide scores < -8 kcal/mol.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Validate with mutagenesis studies (e.g., K/E substitutions in catalytic domains) .
Basic: What purification strategies ensure high yields of the compound for in vitro studies?
Methodological Answer:
- Solvent Selection: Use ethyl acetate/hexane (3:1) for recrystallization to remove unreacted glycine.
- Chromatography: Employ reverse-phase C18 columns with acetonitrile/water (gradient: 20% → 60% acetonitrile) for final purification. Monitor at 254 nm .
Advanced: Which analytical methods are optimal for stability profiling under varying conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
